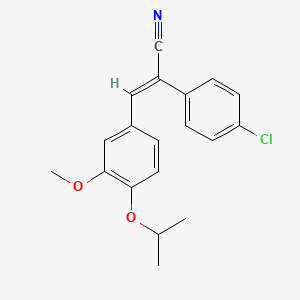
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile, also known as IMC-1, is a chemical compound that has been studied for its potential use in the treatment of chronic pain and fibromyalgia.
作用機序
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile is believed to work by inhibiting the activity of glial cells in the central nervous system. Glial cells are non-neuronal cells that support and protect neurons. In chronic pain and fibromyalgia, glial cells become activated and release pro-inflammatory cytokines, which contribute to pain and inflammation. By inhibiting glial cell activity, 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile may reduce pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to reduce pain and improve quality of life in patients with fibromyalgia. In a clinical trial, patients who received 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile experienced a significant reduction in pain compared to those who received a placebo. 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has also been shown to improve sleep quality and reduce fatigue in patients with fibromyalgia.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile is its potential as a treatment for chronic pain and fibromyalgia. However, one limitation is the lack of research on its safety and efficacy. More research is needed to determine the optimal dosage and potential side effects of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile.
将来の方向性
Future research on 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile could include the development of more efficient synthesis methods, the identification of potential drug targets, and the investigation of its potential use in the treatment of other chronic pain disorders. Additionally, research could focus on the safety and efficacy of 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile in larger clinical trials.
合成法
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-isopropoxy-3-methoxyphenylacetonitrile in the presence of a base and a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromoanisole to yield 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile.
科学的研究の応用
2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been studied for its potential use in the treatment of chronic pain and fibromyalgia. Fibromyalgia is a chronic pain disorder characterized by widespread musculoskeletal pain, fatigue, and tenderness in localized areas. 2-(4-chlorophenyl)-3-(4-isopropoxy-3-methoxyphenyl)acrylonitrile has been shown to reduce pain and improve quality of life in patients with fibromyalgia.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13(2)23-18-9-4-14(11-19(18)22-3)10-16(12-21)15-5-7-17(20)8-6-15/h4-11,13H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSUOYTJKAPPE-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![2,4,6-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5752253.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)
![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)


